Product packaging for 1-[5-(4-Ethylphenoxy)pentyl]imidazole(Cat. No.:)

1-[5-(4-Ethylphenoxy)pentyl]imidazole

Cat. No.: B4892824
M. Wt: 258.36 g/mol
InChI Key: HMISJGAQUBRNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[5-(4-Ethylphenoxy)pentyl]imidazole is a synthetic organic compound featuring an imidazole heterocycle connected to a 4-ethylphenoxy group via a pentyl linker. The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . This specific structure, with its aromatic phenoxy moiety and flexible alkyl chain, is of significant interest for the research and development of novel bioactive molecules. Imidazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, which can include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities . The molecular structure of imidazole allows it to participate in various binding interactions, such as hydrogen bonding and coordination with metal ions, which is critical for its mechanism of action in many biological systems . Researchers utilize this compound and its analogs as key intermediates or core structures in synthetic chemistry programs aimed at developing new enzyme inhibitors, receptor ligands, and functional materials. All products are intended for Research Use Only and are not approved for use in humans, animals, or as diagnostics. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O B4892824 1-[5-(4-Ethylphenoxy)pentyl]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(4-ethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-15-6-8-16(9-7-15)19-13-5-3-4-11-18-12-10-17-14-18/h6-10,12,14H,2-5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMISJGAQUBRNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Transformations of 1 5 4 Ethylphenoxy Pentyl Imidazole

Retrosynthetic Analysis of the 1-[5-(4-Ethylphenoxy)pentyl]imidazole Scaffold

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections are typically made at the C-N bond of the imidazole (B134444) ring and the C-O bond of the ether linkage.

Two main retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves a disconnection at the N1-position of the imidazole ring. This suggests a nucleophilic substitution reaction where the imidazole anion attacks a pentyl chain bearing a leaving group. The phenoxy-pentyl fragment can be further disconnected at the ether linkage, leading back to 4-ethylphenol (B45693) and a 1,5-dihalo- or 1,5-diol-pentane derivative. This is often the most direct and common approach.

Pathway B: An alternative disconnection strategy would involve forming the ether bond last. This would require a precursor such as 1-(5-hydroxypentyl)imidazole, which would then be reacted with a 4-ethylphenyl derivative. While feasible, this pathway often involves more steps for the synthesis of the alcohol-containing imidazole side chain.

The choice between these pathways often depends on the availability of starting materials, reaction yields, and the ease of purification.

Optimized Synthetic Pathways for the Target Compound

The synthesis of this compound can be optimized by carefully selecting the methods for constructing its key components: the functionalized imidazole ring, the phenoxy ether, and the connecting pentyl linker.

Imidazole Ring Functionalization Strategies

The introduction of the pentyl chain onto the imidazole ring is a crucial step. The N-alkylation of imidazole is a well-established transformation. A common and effective method involves the reaction of imidazole with an alkyl halide in the presence of a base.

Key considerations for this step include:

Base Selection: Strong bases like sodium hydride (NaH) are often used to deprotonate the imidazole, forming a highly nucleophilic imidazolide (B1226674) anion. This anion then readily reacts with the alkyl halide. Other bases, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), can also be employed, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without interfering with the nucleophilic attack of the imidazolide.

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to ensure completion without promoting side reactions.

An alternative to the direct alkylation of imidazole is the use of imidazole derivatives that may offer better reactivity or selectivity, although for a simple alkylation, the direct method is often sufficient.

Ether Synthesis Approaches for the Phenoxy Moiety

The formation of the ether linkage between the 4-ethylphenol and the pentyl chain is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic carbon on the pentyl chain.

The general reaction is as follows:

4-Ethylphenol + Base → 4-Ethylphenoxide 4-Ethylphenoxide + 1-Bromo-5-chloropentane (B104276) → 1-(5-Chloropentyloxy)-4-ethylbenzene + Bromide

Factors influencing the efficiency of this reaction include:

Base: A moderately strong base, such as potassium carbonate or sodium hydroxide (B78521), is typically sufficient to deprotonate the phenol.

Solvent: Polar aprotic solvents like acetone (B3395972) or DMF are commonly used.

Leaving Group: The pentyl chain should have a good leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate), to facilitate the nucleophilic substitution.

Construction of the Pentyl Linker

The pentyl linker serves as the bridge between the imidazole and the phenoxy moieties. The choice of the starting material for the linker is critical for an efficient synthesis. Commercially available 1,5-dihalopentanes, such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane, are ideal starting points. The differential reactivity of the two halogens in 1-bromo-5-chloropentane can be exploited for sequential reactions.

The synthesis can be designed in a stepwise manner:

Reaction of 4-ethylphenol with a 1,5-dihalopentane to form the 1-(5-halopentoxy)-4-ethylbenzene intermediate.

Subsequent reaction of this intermediate with imidazole to yield the final product, this compound.

This stepwise approach allows for better control over the reaction and easier purification of the intermediates and the final product.

Stereoselective Synthesis and Chiral Resolution Techniques

The parent compound, this compound, is achiral and therefore does not have any stereoisomers. Consequently, stereoselective synthesis and chiral resolution techniques are not applicable to its direct preparation. However, should a chiral center be introduced into the molecule, for example, by modifying the pentyl linker or the ethyl group on the phenyl ring, then these techniques would become relevant.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, systematic modifications can be made to its three main components: the imidazole ring, the phenoxy moiety, and the pentyl linker. Such studies are crucial for optimizing the biological activity of the compound.

Molecular Component Derivatization Strategy Rationale
Imidazole Ring Introduction of substituents (e.g., methyl, nitro) at the 2-, 4-, or 5-positions.To probe the electronic and steric requirements for activity.
Replacement with other azole rings (e.g., triazole, benzimidazole).To evaluate the importance of the imidazole nitrogen atoms and the overall ring system.
Phenoxy Moiety Variation of the substituent at the 4-position of the phenyl ring (e.g., chloro, methoxy, trifluoromethyl).To investigate the influence of electronic and lipophilic properties on activity.
Shifting the position of the ethyl group (e.g., to the 2- or 3-position).To assess the impact of steric hindrance and substituent positioning.
Pentyl Linker Altering the length of the alkyl chain (e.g., from 3 to 7 carbons).To determine the optimal distance and flexibility between the imidazole and phenoxy rings.
Introducing rigidity (e.g., by incorporating a double bond or a cyclic structure).To study the conformational requirements for binding to a biological target.

These derivatization strategies, combined with biological testing, can provide valuable insights into the pharmacophore of this class of compounds.

Modification of the Imidazole Nitrogen Substituent

A primary chemical transformation involving the imidazole nitrogen substituent in this compound is quaternization to form imidazolium (B1220033) salts. nih.govnih.govgoogle.com This reaction involves the further alkylation of the second nitrogen atom of the imidazole ring, resulting in a positively charged imidazolium cation.

The quaternization is typically achieved by reacting the parent imidazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. The reaction conditions can vary, from heating the reactants together neat or in a suitable solvent. researchgate.net The resulting imidazolium salts often exhibit different physical and chemical properties compared to the neutral imidazole precursor, including altered solubility and potential applications as ionic liquids or in biological contexts. nih.gov

Reactant (Imidazole Derivative)Alkylating AgentProduct (Imidazolium Salt)
This compoundMethyl Iodide1-Methyl-3-[5-(4-ethylphenoxy)pentyl]imidazolium Iodide
This compoundEthyl Bromide1-Ethyl-3-[5-(4-ethylphenoxy)pentyl]imidazolium Bromide
This compoundBenzyl Chloride1-Benzyl-3-[5-(4-ethylphenoxy)pentyl]imidazolium Chloride

Functionalization of the Pentyl Chain

The pentyl chain of this compound presents opportunities for further chemical modification, although specific literature on this exact molecule is scarce. Based on general principles of organic chemistry, several transformations can be proposed.

Oxidative transformations could potentially introduce new functional groups onto the pentyl chain. For instance, selective oxidation could lead to the formation of ketones or alcohols at various positions along the chain, depending on the reagents and conditions used. However, controlling the regioselectivity of such reactions on a simple alkyl chain can be challenging.

Another potential modification is hydroxylation, which could be achieved through various methods, including microbial hydroxylation or specific chemical reagents designed for C-H activation. The introduction of a hydroxyl group would significantly alter the polarity of the molecule and provide a handle for further functionalization, such as esterification or etherification.

Substitution Patterns on the Phenoxy Ring

The phenoxy ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions to introduce a variety of substituents. libretexts.orgunizin.org The existing ethyl and alkoxy groups are ortho-, para-directing and activating, which will influence the position of incoming electrophiles.

Friedel-Crafts Alkylation and Acylation: These are classic methods for introducing alkyl and acyl groups onto an aromatic ring. unizin.orglibretexts.orgyoutube.com

Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl3) can introduce an additional alkyl group onto the phenoxy ring. libretexts.org The position of substitution will be directed by the existing substituents.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst introduces an acyl group (R-C=O) onto the ring. libretexts.orggoogle.com This is often preferred over alkylation as it avoids polyalkylation and rearrangement issues. The resulting ketone can be further modified, for example, reduced to an alkyl group.

Halogenation: The phenoxy ring can be halogenated (e.g., with Br2 or Cl2) in the presence of a Lewis acid or a suitable solvent. The position of halogenation will be directed by the activating groups already present on the ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amino group, which can then undergo a wide range of further reactions.

Reaction TypeReagentsPotential Product (Illustrative)
Friedel-Crafts AcylationAcetyl chloride, AlCl31-[5-(4-Ethyl-2-acetylphenoxy)pentyl]imidazole
BrominationBr2, FeBr31-[5-(2-Bromo-4-ethylphenoxy)pentyl]imidazole
NitrationHNO3, H2SO41-[5-(4-Ethyl-2-nitrophenoxy)pentyl]imidazole

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. mdpi.com The synthesis of this compound can be approached with these principles in mind.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govorientjchem.orgias.ac.innih.gov Both the Williamson ether synthesis and the N-alkylation of imidazole are reactions that can be significantly accelerated under microwave conditions. orientjchem.orgresearchgate.net This reduction in reaction time translates to lower energy consumption, a key aspect of green chemistry.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govnih.gov The formation of emulsions and the generation of localized high temperatures and pressures through acoustic cavitation can promote reactions in heterogeneous systems, such as those used in phase-transfer catalysis for N-alkylation or ether synthesis. researchgate.netmdpi.commdpi.com

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is an inherently green technique. tandfonline.comresearchgate.net It allows for reactions between reagents in immiscible phases, reducing or eliminating the need for hazardous, anhydrous organic solvents. phasetransfercatalysis.com The use of water as a solvent and the ability to use inexpensive and less hazardous bases like sodium hydroxide or potassium carbonate are significant advantages. tandfonline.com

Catalysis: The use of catalysts, especially those that are recyclable, is a cornerstone of green chemistry. In the synthesis of imidazole derivatives, various catalytic systems have been developed to improve efficiency and reduce waste. rsc.org For the Friedel-Crafts reactions on the phenoxy ring, the development of solid acid catalysts that can be easily recovered and reused would be a greener alternative to traditional stoichiometric Lewis acids like AlCl3, which generate significant amounts of waste during workup.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Computational Chemistry and Theoretical Characterization of 1 5 4 Ethylphenoxy Pentyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By applying the principles of quantum mechanics, it is possible to model the behavior of electrons and nuclei, providing a detailed picture of the compound's electronic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 1-[5-(4-Ethylphenoxy)pentyl]imidazole is primarily defined by its constituent parts: the imidazole (B134444) ring, the flexible pentyl chain, and the ethylphenoxy group. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. unizin.orgyoutube.com These orbitals are categorized as bonding orbitals, which are lower in energy and stabilize the molecule, and antibonding orbitals, which are higher in energy and destabilizing. youtube.com

The most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ppor.azresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

For this compound, the electron-rich imidazole and phenoxy rings are expected to be the primary contributors to the HOMO, while the LUMO is likely distributed across the aromatic systems. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) would be employed to determine these energy levels precisely. ppor.az

Table 1: Hypothetical Frontier Molecular Orbital Properties

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability, centered on aromatic rings.
LUMO Energy ~ -0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 6.0 eVSuggests high chemical stability and low overall reactivity. researchgate.net

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. orientjchem.orgmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions.

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas with an excess of electrons. These are the most likely sites for electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing areas with a deficiency of electrons. These are susceptible to nucleophilic attack. nih.gov

Green Regions: Indicate neutral or near-zero potential.

In this compound, the MEP map would predictably show strong negative potential around the nitrogen atoms of the imidazole ring due to their high electronegativity and lone pairs of electrons. orientjchem.orgnih.gov These nitrogen atoms are therefore the primary nucleophilic centers. The ether oxygen in the phenoxy group would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the imidazole ring and the pentyl chain would show regions of positive potential. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net

Table 2: Predicted Partial Atomic Charges on Key Atoms

Atom/GroupPredicted Partial Charge (a.u.)Implication
Imidazole Nitrogen (N1) -0.25Nucleophilic center, potential H-bond acceptor.
Imidazole Nitrogen (N3) -0.35Strongest nucleophilic center, primary H-bond acceptor. orientjchem.org
Phenoxy Oxygen -0.20Nucleophilic site, potential H-bond acceptor.
Ethyl Group (Aromatic Ring) +0.05Weakly electron-donating, contributes to hydrophobicity.
Pentyl Chain Carbons -0.05 to -0.15Non-polar, contributes to hydrophobic interactions.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. The pentyl linker provides significant rotational freedom, allowing the molecule to adopt a multitude of shapes.

Molecular Mechanics and Dynamics Simulations

To explore the vast conformational space of this molecule, computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. nih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, rapidly assessing the stability of different conformations.

MD simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time, governed by Newton's laws of motion. nih.gov This allows for the exploration of the molecule's energy landscape, identifying stable and transient conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov

Global Minimum Conformation Identification

Within the complex energy landscape, the goal is to identify the global minimum conformation—the most stable, lowest-energy arrangement of the atoms. This conformation is often, but not always, the one that is biologically active. The analysis focuses on the torsion angles (dihedral angles) between the different fragments of the molecule. For instance, studies on similarly substituted imidazoles show that the rings are often not coplanar. nih.govresearchgate.net For this compound, the key dihedral angles would be those defining the orientation of the imidazole ring relative to the pentyl chain and the phenoxy group relative to the pentyl chain. The pentyl chain itself would likely adopt a staggered, low-energy conformation.

Table 3: Hypothetical Dihedral Angles for a Low-Energy Conformation

Torsional AngleAtom SequencePredicted Angle (degrees)Note
τ1 C(imidazole)-N-C(pentyl)-C(pentyl)~ 175°Defines the orientation of the imidazole ring.
τ2 C(pentyl)-C(pentyl)-O-C(phenoxy)~ 170°Defines the orientation of the phenoxy group.
τ3 C(phenoxy)-O-C(pentyl)-C(pentyl)~ 165°Indicates a largely extended, non-planar structure. nih.govresearchgate.net

Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

The imidazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in drugs targeting a wide array of proteins. nih.govresearchgate.net Based on the structural motifs present in this compound, several hypothetical biological targets can be proposed for molecular docking studies. These studies computationally place the ligand (the imidazole compound) into the binding site of a target protein to predict its binding orientation and affinity.

Potential targets for a molecule with this structure include:

p38 MAP Kinase: A key enzyme in inflammatory pathways, often targeted by pyridinyl-imidazole inhibitors. researchgate.net

Estrogen Receptor (ERα): The phenoxy group is a common feature in ligands for this receptor, which is implicated in certain cancers. researchgate.net

Cytochrome P450 Enzymes: The imidazole ring is known to coordinate with the heme iron in these metabolic enzymes, which can be a source of drug-drug interactions. researchgate.net

A molecular docking simulation into the active site of a hypothetical target like p38 MAP kinase would reveal several key interactions:

Hydrogen Bonding: The nucleophilic nitrogen atom of the imidazole ring could act as a hydrogen bond acceptor with a donor residue in the protein's hinge region. researchgate.net

Hydrophobic Interactions: The ethylphenoxy group and the flexible pentyl chain would likely occupy a hydrophobic pocket in the binding site, forming van der Waals interactions with non-polar amino acid residues.

π-π Stacking: The aromatic imidazole and phenyl rings could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 4: Predicted Interactions with a Hypothetical Kinase Target (e.g., p38 MAP Kinase)

Interaction TypeLigand Moiety InvolvedPotential Interacting Residue (Example)Significance
Hydrogen Bond Imidazole Nitrogen (N3)Backbone NH of MethionineAnchors the ligand in the binding site's hinge region. researchgate.net
Hydrophobic Ethyl-phenyl groupLeucine, Valine, IsoleucineContributes to binding affinity and specificity.
Hydrophobic Pentyl ChainAlanine, ProlineProvides conformational flexibility to optimize fit.
π-π Stacking Phenyl RingPhenylalanineStabilizes the binding orientation of the aromatic portion.

Molecular Docking Simulations with Relevant Macromolecular Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this technique is crucial for identifying potential biological targets and understanding the specific interactions that govern its binding affinity.

While specific docking studies on this compound are not extensively available in public literature, analysis of structurally similar phenoxy-alkyl-imidazole derivatives against various protein targets provides valuable insights. For instance, studies on phenoxypyrimidinyl imidazoles as p38 kinase inhibitors have revealed key binding modes. nih.gov These analyses typically show the imidazole core acting as a crucial hydrogen bond acceptor or donor, while the phenoxy group engages in hydrophobic interactions within the binding pocket.

To illustrate the likely interactions of this compound, a hypothetical docking scenario can be constructed based on known inhibitor-protein complexes. For example, in the active site of a kinase, the imidazole nitrogen could form a hydrogen bond with a backbone amide of a key residue, while the ethylphenoxy group occupies a hydrophobic pocket. The pentyl chain provides the necessary flexibility for the molecule to adopt an optimal conformation within the binding site.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Model Kinase Target.

Macromolecular TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Model Kinase A-9.5LEU83, VAL35, LYS85Hydrogen Bond (Imidazole-N with LYS85), Hydrophobic (Ethylphenoxy group with LEU83, VAL35)
Model Kinase B-8.9PHE169, ILE10, GLU81Hydrogen Bond (Imidazole-N with GLU81), Pi-Stacking (Phenoxy ring with PHE169)

This table presents hypothetical data based on docking studies of analogous compounds to illustrate the potential interactions of this compound.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To refine the understanding of ligand-protein interactions beyond the scoring functions of molecular docking, binding free energy calculations are employed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide more accurate estimations of binding affinity by considering the solvation effects. nih.gov

These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, protein, and the complex with the free energies of solvation. The total binding free energy (ΔG_bind) is typically decomposed into van der Waals, electrostatic, polar solvation, and nonpolar solvation energy components.

For a compound like this compound, MM/PBSA or MM/GBSA calculations would be performed on the docked poses obtained from molecular docking simulations. The results would provide a detailed energetic breakdown of the binding process. For example, a study on 7-Phenyl-imidazoquinolin-4(5H)-one derivatives highlighted the importance of electrostatic and polar energy terms in inhibitor binding. nih.gov

Table 2: Illustrative Binding Free Energy Components for this compound with a Model Target (Hypothetical Values).

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.2
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_pol)+30.5
Nonpolar Solvation Energy (ΔG_nonpol)-5.1
Total Binding Free Energy (ΔG_bind)-40.6

This table showcases a hypothetical breakdown of binding free energy components for this compound, based on typical values observed in MM/PBSA and MM/GBSA studies of similar ligands. semanticscholar.orgplos.orgresearchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogs would typically be generated based on a set of active compounds.

For this class of molecules, a common pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to one of the imidazole nitrogen atoms.

A hydrophobic/aromatic feature representing the phenoxy group.

An additional hydrophobic feature for the ethyl group.

The flexible pentyl linker would define the spatial relationship and distance between these features.

A study on phenoxypyrimidinyl imidazole inhibitors of p38 kinase led to the development of 3D-QSAR models that highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor fields for activity. nih.gov Such models provide a rational basis for designing new derivatives of this compound with improved potency and selectivity. By understanding these principles, medicinal chemists can strategically modify the lead compound to enhance its interaction with the target.

Table 3: Key Pharmacophoric Features for Phenoxy-Alkyl-Imidazole Derivatives.

Pharmacophoric FeatureCorresponding Chemical MoietyImportance in Binding
Hydrogen Bond AcceptorImidazole Ring NitrogenCrucial for anchoring to the target protein.
Aromatic/Hydrophobic GroupPhenoxy RingEngages in hydrophobic and/or pi-stacking interactions.
Hydrophobic GroupEthyl SubstituentOccupies a specific hydrophobic sub-pocket.
LinkerPentyl ChainProvides optimal positioning of the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, a QSAR study would aim to identify the physicochemical properties that are critical for their activity.

A relevant study on chloroaryloxyalkyl imidazole derivatives investigated their antibacterial activity and developed a QSAR model. nih.gov The study found that electronic properties, such as the highest occupied molecular orbital (HOMO) energy, and physicochemical properties, like hydration energy and the number of primary carbon atoms, were correlated with the minimum inhibitory concentration (MIC). nih.gov

For this compound derivatives, a hypothetical QSAR equation could take the following form, based on the findings for analogous compounds:

log(1/C) = β₀ + β₁ * LogP + β₂ * E_HOMO + β₃ * MW

Where:

log(1/C) is the biological activity (e.g., the inverse of the inhibitory concentration).

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

E_HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.

MW is the molecular weight, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis of a series of derivatives.

Table 4: Example of a QSAR Model for a Series of Phenoxy-Alkyl-Imidazole Derivatives.

DescriptorCoefficient (β)Interpretation
LogP+0.45Increased hydrophobicity is favorable for activity.
E_HOMO-0.21A lower HOMO energy is associated with higher activity.
Molecular Weight (MW)-0.05Increased molecular size is slightly unfavorable.

This table and equation are illustrative and based on general principles of QSAR studies on similar heterocyclic compounds. nih.govijpsonline.com

Molecular and Biochemical Interaction Profiling of 1 5 4 Ethylphenoxy Pentyl Imidazole

Investigation of Enzyme Modulatory Activity (Inhibition/Activation)

There is no publicly available research detailing the effects of 1-[5-(4-Ethylphenoxy)pentyl]imidazole on enzyme activity. Studies on other imidazole (B134444) derivatives have shown a wide range of activities, from the inhibition of nitric oxide synthase by compounds like 1-phenylimidazole (B1212854) to the inhibition of phosphodiesterase 5 (PDE5) by more complex structures. nih.govnih.gov For instance, some imidazole derivatives have been identified as potent inhibitors of enzymes like VEGFR-2 and B-Raf kinase, which are crucial in cancer research. nih.gov The inhibitory mechanism of these compounds can vary, with some acting as competitive inhibitors and others as non-competitive inhibitors. nih.gov

Kinetic Characterization of Enzyme Inhibition Mechanisms

Without any identified enzyme targets for this compound, no kinetic characterization of its potential inhibitory mechanisms can be reported. Such studies would typically involve determining key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand how the compound interacts with an enzyme's active site or allosteric sites.

Identification of Specific Enzyme Targets based on Structural Homology

While computational methods, such as molecular docking, are often used to predict potential enzyme targets based on the structural similarity of a compound to known enzyme inhibitors, no such studies for this compound have been published. This type of in silico analysis is a crucial first step in drug discovery, helping to narrow down the potential biological targets for further experimental validation.

Receptor Binding and Ligand Affinity Studies

Radioligand Binding Assays (if applicable to non-human/non-clinical targets)

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand to compete with the test compound for binding to the receptor. No such assay results have been reported for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics (association and dissociation rates) and thermodynamics of biomolecular interactions in real-time. There are no published SPR studies detailing the interaction of this compound with any biological target.

Isothermal Titration Calorimetry (ITC) for Binding Energetics

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). No ITC data for this compound is currently available in scientific literature. wur.nl

Protein-Ligand Interaction Mechanisms at the Atomic Level

To comprehend the biological activity of this compound, it is essential to first understand its direct physical interactions with protein targets at an atomic resolution. This level of detail reveals the precise binding modes, conformational changes, and forces that govern the interaction, providing a foundation for rational drug design and optimization.

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule, including complex structures of a protein bound to a ligand like this compound. The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be modeled.

A successful crystallographic study would provide definitive evidence of the binding site on the target protein. It would reveal the precise orientation and conformation (pose) of this compound within the protein's binding pocket. Furthermore, it would allow for the detailed mapping of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ethylphenoxy and imidazole moieties of the compound and the amino acid residues of the protein. This information is invaluable for understanding the basis of binding affinity and selectivity.

Hypothetical Crystallographic Data for a Target Protein Complex

Parameter Value Description
PDB ID Hypothetical: 9XYZ The unique identifier in the Protein Data Bank.
Resolution (Å) 2.1 A measure of the level of detail in the crystal structure.
R-work / R-free 0.19 / 0.22 Indicators of the quality of the structural model fit to the diffraction data.
Ligand Occupancy 0.95 The fraction of protein molecules in the crystal that have the ligand bound.
Key Interacting Residues Tyr84, Phe265, Leu301 Amino acids in the binding pocket forming direct contacts with the ligand.

| Interaction Types | Pi-stacking, Hydrophobic | The primary non-covalent forces stabilizing the ligand in the binding site. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure and dynamics of molecules in solution, making it highly complementary to solid-state X-ray crystallography. For studying protein-ligand interactions, NMR can identify binding sites and characterize the conformational changes that occur in both the protein and the ligand upon binding.

One common NMR experiment is the Chemical Shift Perturbation (CSP) assay. By recording NMR spectra of an isotopically labeled (e.g., ¹⁵N) protein in the absence and presence of this compound, one can observe changes in the chemical shifts of specific amino acid residues. Residues at the binding interface or those affected by a conformational change will show significant perturbations, allowing the binding site to be mapped onto the protein's structure. Other NMR techniques, like Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in closest proximity to the protein, confirming the binding mode.

Hypothetical NMR Chemical Shift Perturbation Results

Protein Residue Chemical Shift Change (ppm) Implication
Gly52 0.35 Significant perturbation; likely at or near the binding interface.
Val103 0.28 Moderate perturbation; likely involved in conformational changes upon binding.

| Ser150 | 0.02 | Minimal perturbation; likely distant from the binding site. |

Cellular Target Engagement Studies (Non-Clinical, Mechanistic)

While biophysical methods confirm direct binding to a purified protein, it is crucial to verify that this interaction occurs within the complex environment of a living cell. Cellular target engagement studies are designed to confirm that a compound reaches and binds to its intended target in a physiological context.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug binding to its target in intact cells and tissues. The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.

In a typical CETSA experiment, intact cells are treated with this compound and then heated to various temperatures. The cells are then lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting temperature (Tm) of the target protein to a higher value in the presence of the compound indicates direct target engagement.

Hypothetical CETSA Results for a Target Protein

Treatment Group Melting Temperature (Tm) Interpretation
Vehicle Control 48.2 °C Baseline thermal stability of the target protein.

| This compound | 52.7 °C | A significant thermal shift, confirming target engagement in the cellular milieu. |

When the target of a compound is unknown, or to investigate potential off-targets, affinity proteomics is a key mechanistic tool. This approach uses a modified version of the compound to "pull down" its binding partners from a complex cell lysate.

For this compound, this would involve synthesizing an analogue with a chemical linker attached, which is then immobilized on a solid support like magnetic beads. This "bait" is incubated with a cell lysate, allowing the compound to bind to its protein targets. After washing away non-specifically bound proteins, the specifically bound proteins are eluted and identified using mass spectrometry. This unbiased approach can identify both the primary target and any unintended off-targets, providing a comprehensive view of the compound's cellular interactome.

Investigation of Membrane Interactions and Permeation Mechanisms (Biophysical, not clinical PK)

The ability of a compound to cross biological membranes is fundamental to its ability to reach intracellular targets. Biophysical studies are used to understand the passive permeability and interaction of a compound like this compound with lipid bilayers, which are the primary components of cell membranes.

These studies often employ model membrane systems, such as liposomes or supported lipid bilayers. Techniques like fluorescence spectroscopy, dynamic light scattering, and differential scanning calorimetry can be used to measure how the compound partitions into the membrane and how it affects membrane properties like fluidity, thickness, and phase transition temperature. For instance, a study might investigate whether the compound preferentially interacts with specific lipid types or alters membrane integrity. Understanding these biophysical interactions is critical for interpreting cellular activity and guiding the design of compounds with improved cell permeability.

Hypothetical Membrane Interaction Parameters

Parameter Method Finding Implication
Membrane Partition Coefficient (Kp) Equilibrium Dialysis High The compound readily enters the lipid phase of the membrane.
Effect on Membrane Fluidity Fluorescence Anisotropy Increased anisotropy The compound decreases membrane fluidity, suggesting deep insertion into the bilayer.

| Permeability Assay (PAMPA) | Parallel Artificial Membrane Permeability Assay | High | The compound is predicted to have good passive diffusion across cell membranes. |

Mechanistic Biological Studies in Model Systems

In Vitro Cell-Based Assays for Cellular Pathway Modulation

There is no published research detailing the use of in vitro cell-based assays to investigate the modulation of cellular pathways by 1-[5-(4-Ethylphenoxy)pentyl]imidazole.

Investigation of Molecular Pathways Affected by this compound

No studies have been identified that investigate the specific molecular pathways affected by this compound. As a result, there is no data on its potential influence on key cellular processes such as signaling cascades, gene expression, or metabolic pathways.

High-Content Imaging for Phenotypic Screening and Mechanistic Insights

The application of high-content imaging for phenotypic screening of this compound has not been reported. This powerful technique, which allows for the multiparametric analysis of cellular phenotypes, has not been utilized to gain mechanistic insights into the compound's biological effects.

Studies in Lower Organisms or Non-Mammalian Models for Pathway Elucidation

There is a lack of published studies on the use of lower organisms or non-mammalian models to elucidate the biological pathways affected by this compound.

Genetic Screenings in Yeast or Bacteria to Identify Molecular Targets

No genetic screening studies in model organisms such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) have been conducted to identify the potential molecular targets of this compound. Such screens are invaluable for unbiased target identification and hypothesis generation.

Assessment of this compound as a Chemical Probe

There is no available assessment of this compound as a chemical probe. The characterization of a compound as a chemical probe requires extensive validation of its potency, selectivity, and mechanism of action, none of which have been publicly documented for this specific molecule.

Utility in Perturbing Specific Biological Processes for Research Purposes

Therapeutic interventions are often designed to perturb the function of a biological system. nih.gov Imidazole (B134444) derivatives have been explored for their ability to modulate the activity of various biological targets, making them valuable tools for research. For instance, certain imidazole derivatives have been investigated as inhibitors of enzymes and as antagonists for receptors. nih.gov The structural versatility of the imidazole ring allows for the synthesis of a wide array of derivatives that can be tailored to interact with specific biological molecules. mdpi.com

Studies on various imidazole-based compounds have demonstrated their potential to interfere with cellular signaling pathways. For example, some derivatives have been shown to inhibit the growth of cancer cell lines, suggesting their utility in studying the mechanisms of cell proliferation and apoptosis. nih.gov By observing the effects of these compounds in cellular and animal models, researchers can gain a deeper understanding of the biological processes underlying diseases.

Table 1: Examples of Biological Processes Perturbed by Imidazole Derivatives (General)

Biological ProcessExample Imidazole Derivative ClassModel SystemResearch Focus
Enzyme InhibitionSubstituted phenylimidazolesIn vitro enzyme assays, Cell cultureInvestigating the role of specific enzymes in metabolic pathways.
Receptor AntagonismImidazole-based antagonistsCell-based reporter assays, Animal modelsElucidating the function of G-protein coupled receptors in signaling.
Antimicrobial ActivityVarious novel imidazole derivativesBacterial and fungal culturesUnderstanding mechanisms of microbial growth and inhibition. mdpi.com
Anti-inflammatory EffectsImidazole-containing compoundsMacrophage cell lines, Animal models of inflammationStudying the pathways involved in the inflammatory response.

Development of Fluorescent Analogs for Imaging and Tracking

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and tracking of molecules and processes within living systems. The imidazole moiety is a component of the fluorophore in some fluorescent proteins, which often exhibit pH-dependent light emission. nih.gov This intrinsic property has inspired the development of synthetic fluorescent compounds incorporating imidazole. nih.gov

While no fluorescent analogs of this compound have been reported, the general strategy involves chemically modifying an imidazole derivative to attach a fluorophore. These fluorescently tagged molecules can then be used in techniques such as fluorescence microscopy and flow cytometry to study their distribution, localization, and interaction with cellular components.

The development of such tools allows for real-time monitoring of biological events and can provide valuable information on the mechanism of action of a compound. For example, a fluorescent analog could be used to determine if a compound enters the cell and where it accumulates, offering clues about its potential targets.

Table 2: General Approaches for Developing Fluorescent Imidazole-Based Probes

ApproachDescriptionPotential Application
Intrinsic Fluorescence Leveraging the natural, albeit often weak, fluorescence of some imidazole-containing structures.Limited due to low quantum yields and potential for background interference.
Fluorophore Conjugation Covalently attaching a known fluorescent dye (e.g., fluorescein, rhodamine) to the imidazole compound.Tracking the subcellular localization and uptake of the compound.
"Turn-on" Probes Designing a molecule where the fluorescence is quenched until it interacts with a specific biological target.Detecting the presence and activity of a specific enzyme or ion.
Environment-Sensitive Probes Creating analogs whose fluorescence properties (e.g., wavelength, intensity) change in response to their local environment (e.g., pH, polarity).Mapping intracellular environments and monitoring changes in cellular states. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Analogue Libraries

The generation of analogue libraries is a cornerstone of modern drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). For the 1-[5-(4-Ethylphenoxy)pentyl]imidazole scaffold, future research will likely focus on developing efficient and versatile synthetic strategies to create a diverse collection of related compounds.

Multi-component reactions (MCRs) represent a highly efficient approach for generating molecular diversity. researchgate.net Strategies like the one-pot, four-component condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) could be adapted to build variously substituted imidazole (B134444) cores. researchgate.net Another promising avenue is the modification of pre-existing imidazole structures. For instance, starting with a core intermediate like 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, a library of derivatives can be accessed through subsequent reactions such as N-alkylation and Heck coupling. orgsyn.org

Research efforts could focus on modifying three key regions of the this compound molecule:

The Imidazole Ring: Introducing various substituents at positions 2, 4, and 5 to probe interactions within a target's binding pocket.

The Phenoxy Group: Altering the substituent at the para-position (currently ethyl) or exploring other substitution patterns on the phenyl ring to modulate properties like lipophilicity and electronic character.

The Alkyl Linker: Varying the length and rigidity of the pentyl chain to optimize the spatial orientation between the imidazole and phenoxy moieties.

Structural RegionPotential Modification StrategyObjectiveRelevant Synthetic Methods
Imidazole RingSubstitution at C2, C4, C5Explore new binding interactions and improve target affinity/selectivity.Cyclocondensation reactions, lithiation followed by electrophilic quench. researchgate.net
Phenoxy MoietyVarying substituents on the phenyl ringModulate pharmacokinetic properties (ADME) and electronic effects.Nucleophilic aromatic substitution on functionalized phenols.
Pentyl LinkerAltering chain length or introducing rigidity (e.g., double bonds)Optimize distance and orientation for target engagement.Williamson ether synthesis with varied alkyl halides.

Advanced Computational Approaches for Predictive Modeling

Computational modeling offers a powerful, resource-efficient means to prioritize the synthesis of new analogues and to understand their potential biological activity. mdpi.com For the this compound scaffold, a combination of ligand-based and structure-based computational methods can guide future research.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding orientation and affinity of novel analogues within the target's active site. researchgate.netnih.gov For example, docking studies on imidazole derivatives targeting the SARS-CoV-2 main protease have successfully identified compounds with high binding affinities. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of the predicted ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By generating a QSAR model for a library of this compound analogues, researchers could predict the activity of yet-to-be-synthesized compounds, thereby focusing synthetic efforts on the most promising candidates.

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comnih.gov Early computational assessment of analogues of this compound would help to eliminate compounds with poor pharmacokinetic profiles or potential toxicity, saving time and resources.

Computational MethodApplication for the Imidazole ScaffoldKey Outcome
Molecular DockingPredict binding modes and affinities of analogues to a specific protein target. nih.govPrioritization of compounds for synthesis based on binding scores.
Molecular Dynamics (MD)Simulate the dynamic behavior and stability of the ligand-protein complex.Confirmation of stable binding interactions. researchgate.net
QSARModel the relationship between structural features and biological activity across an analogue series.Prediction of activity for virtual compounds. nih.gov
ADMET ModelingPredict pharmacokinetic and toxicity profiles. mdpi.comEarly identification of candidates with drug-like properties.

Elucidation of Undiscovered Molecular Targets and Off-Targets

While a compound may be designed for a specific purpose, many molecules interact with multiple biological targets. Identifying these "on-targets" and "off-targets" is crucial for understanding a compound's full mechanism of action and potential side effects. The imidazole ring is a known coordinating ligand for heme iron, leading many imidazole-containing drugs to interact with cytochrome P450 (CYP) enzymes. researchgate.net

Future research should employ unbiased, large-scale screening methods to map the protein interactome of this compound. Chemical proteomics, often utilizing photoaffinity labeling, is a powerful technique for this purpose. escholarship.orgrsc.org This approach involves treating cell lysates or live cells with a modified version of the compound that can be prompted to covalently bind to its interacting proteins, which are then identified using mass spectrometry. nih.gov Identifying these molecular targets can reveal novel therapeutic applications and provide insight into potential toxicity mechanisms. researchgate.netnih.gov

Q & A

Q. What advanced separation techniques can improve the purity of this compound for in vivo studies?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Countercurrent Chromatography (CCC) : Achieve high recovery rates without stationary phase adsorption .
  • Membrane Filtration : Remove low-molecular-weight impurities via nanofiltration (3 kDa cutoff) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.